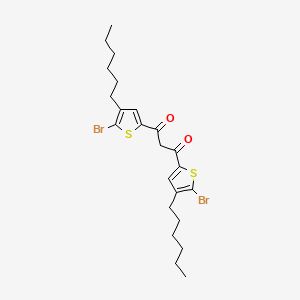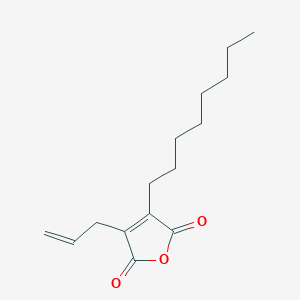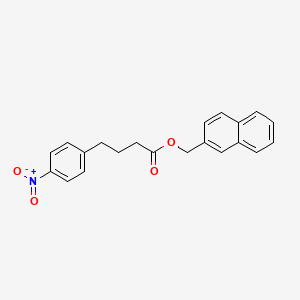![molecular formula C8H16NO4P B14214943 Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- CAS No. 770720-21-3](/img/structure/B14214943.png)
Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- is a phosphonic acid derivative characterized by the presence of a trans-4-methylcyclohexyl group attached to an amino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- typically involves the reaction of trans-4-methylcyclohexylamine with a suitable phosphonic acid derivative. One common method is the reaction of trans-4-methylcyclohexylamine with phosphonic acid dichloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted amino carbonyl compounds.
Scientific Research Applications
Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [[(cyclohexyl)amino]carbonyl]-
- Phosphonic acid, [[(trans-4-ethylcyclohexyl)amino]carbonyl]-
- Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]methyl]-
Uniqueness
Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]- is unique due to the presence of the trans-4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
770720-21-3 |
|---|---|
Molecular Formula |
C8H16NO4P |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
(4-methylcyclohexyl)carbamoylphosphonic acid |
InChI |
InChI=1S/C8H16NO4P/c1-6-2-4-7(5-3-6)9-8(10)14(11,12)13/h6-7H,2-5H2,1H3,(H,9,10)(H2,11,12,13) |
InChI Key |
ATPXAANHLSKELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


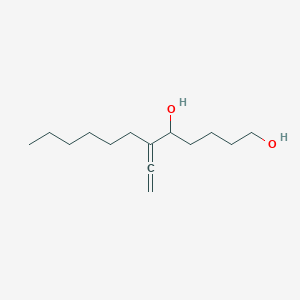

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
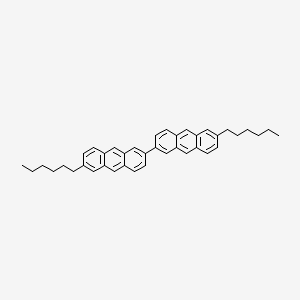

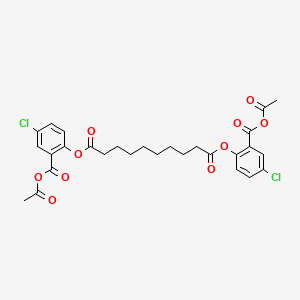
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
